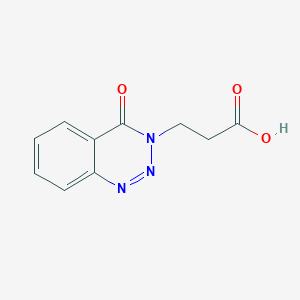

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDQGZBLDBPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401172 | |

| Record name | 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51672-79-8 | |

| Record name | 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8): A Compound with Limited Publicly Available Research Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, identified by the CAS number 51672-79-8. Despite a thorough investigation of scientific literature and chemical databases, it is evident that this specific compound is not extensively studied, with a notable absence of in-depth research on its synthesis, biological activity, and mechanism of action. This guide, therefore, serves to present the available chemical information and to contextualize the compound within the broader, well-researched fields of benzotriazine chemistry and PARP inhibition, highlighting the potential areas for future investigation.

Chemical Identity and Properties

This compound is a heterocyclic organic compound.[1][2][3][4] Its structure features a benzotriazine core, a bicyclic system containing a benzene ring fused to a triazine ring, substituted with a propanoic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51672-79-8 | [2] |

| Molecular Formula | C₁₀H₉N₃O₃ | [1][2] |

| Molecular Weight | 219.19 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | [1][2] |

| InChI Key | AHKDQGZBLDBPNI-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

A potential, though unverified, synthetic pathway for the target molecule could involve the alkylation of a 1,2,3-benzotriazin-4(3H)-one precursor with a 3-halopropanoic acid derivative.

Caption: Hypothetical synthesis of the target compound.

It is important to emphasize that this is a theoretical pathway and would require experimental validation.

Potential as a PARP Inhibitor: A Mechanistic Hypothesis

While there is no direct evidence in the scientific literature to classify this compound as a PARP (Poly (ADP-ribose) polymerase) inhibitor, its benzotriazine core is a structural motif found in various biologically active compounds, including some developed for cancer research.[6][7] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality.[8][9]

In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), the cells become heavily reliant on PARP-mediated single-strand break repair.[8][9] Inhibition of PARP leads to the accumulation of single-strand breaks, which, during DNA replication, are converted into double-strand breaks.[10] In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[9][10]

Caption: General mechanism of PARP inhibition leading to synthetic lethality.

Given the structural similarities of the benzotriazine moiety to other heterocyclic scaffolds known to interact with enzymatic targets, it is plausible that this compound could exhibit inhibitory activity against PARP or other enzymes involved in DNA repair. However, this remains a hypothesis pending experimental verification.

Review of Biological Activities of Structurally Related Compounds

The benzotriazole and benzotriazine scaffolds are present in a wide range of compounds with demonstrated biological activities, particularly in oncology.[6][7][11]

-

Anticancer Activity: Various benzotriazole derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast, lung, and prostate cancer.[7] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11][12][13]

-

Enzyme Inhibition: The benzotriazole nucleus is a key component of inhibitors for various enzymes, including protein kinases, which are critical for cancer cell signaling.[7]

-

Antimicrobial Activity: Certain benzotriazole derivatives have also been investigated for their antimicrobial properties.[14]

While these findings for related compounds are encouraging, it is crucial to note that biological activity is highly specific to the overall molecular structure. Therefore, direct extrapolation of these activities to this compound is not scientifically sound without dedicated experimental evaluation.

Proposed Experimental Workflow for Evaluation

For researchers interested in investigating the potential of this compound, a structured experimental workflow is recommended.

Caption: A proposed workflow for the biological evaluation of the topic compound.

Step-by-Step Methodologies:

-

Compound Procurement and Characterization: The compound can be sourced from commercial suppliers. Purity and structural integrity should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

In Vitro PARP Inhibition Assay:

-

Utilize a commercially available PARP enzyme assay kit.

-

Prepare a dilution series of the test compound.

-

Incubate the PARP enzyme with a DNA substrate in the presence of the compound.

-

Measure the incorporation of biotinylated-NAD+ to determine PARP activity.

-

Calculate the IC₅₀ value to quantify the inhibitory potency.

-

-

Cell-Based Assays:

-

Cell Viability: Treat a panel of cancer cell lines, including both homologous recombination-deficient (e.g., BRCA1/2 mutant) and proficient lines, with increasing concentrations of the compound. Assess cell viability after a defined period (e.g., 72 hours) using an MTT or CellTiter-Glo assay.

-

Mechanism of Action: For cell lines showing significant growth inhibition, further investigate the underlying mechanism through:

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at specific phases.

-

Apoptosis Induction: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry, or by measuring caspase activation.

-

DNA Damage Response: Assess the induction of DNA double-strand breaks by immunofluorescent staining for γ-H2AX foci.

-

-

Conclusion and Future Directions

This compound is a chemical entity with a defined structure but a notable lack of published research regarding its biological functions. Its benzotriazine core suggests a potential for bioactivity, and its structural features could hypothetically allow for interaction with enzymatic targets such as PARP.

This technical guide has provided the available information and outlined a clear, scientifically rigorous path for future research. The primary directive for any research group interested in this compound would be to undertake the fundamental experimental work to determine its biological activity, starting with its potential as a PARP inhibitor. Such studies would be essential to ascertain whether this compound holds any promise as a therapeutic agent or a research tool in the field of oncology and DNA repair.

References

- Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Jackson, S. P. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.

- Fong, P. C., Boss, D. S., Capanu, M., O'Connor, A., Weaver, M. A., Olivia, E., ... & Aghajanian, C. (2010). Phase I study of the PARP inhibitor olaparib in combination with carboplatin in patients with advanced solid tumors. Annals of Oncology, 21(12), 2363-2368.

- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in the management of breast cancer. Current opinion in oncology, 27(6), 476-484.

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

MDPI. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from [Link]

-

Bentham Science. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Retrieved from [Link]

-

PubMed. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Retrieved from [Link]

-

ResearchGate. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Request PDF. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

MDPI. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]

Sources

- 1. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. 51672-79-8 | this compound - Moldb [moldb.com]

- 4. PubChemLite - this compound (C10H9N3O3) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth scientific insights and validated experimental methodologies.

Introduction: The Scientific Context of this compound

The benzotriazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a rigid benzotriazinone ring with a flexible propanoic acid side chain, make it a versatile building block for creating compounds with tailored pharmacological profiles.

Recent research has highlighted the potential of benzotriazinone derivatives as promising anticancer agents, particularly against hepatocellular carcinoma.[1][2] The exploration of compounds derived from this compound is therefore a focal point of contemporary cancer research, aiming to uncover new therapeutic strategies for this challenging disease.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | [3][4] |

| Molecular Weight | 219.197 g/mol | [3][5] |

| CAS Number | 51672-79-8 | [3][6] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [5] |

Proposed Mechanism of Action in Cancer: Induction of Apoptosis and Cell Cycle Arrest

While the direct biological activity of this compound is a subject of ongoing investigation, studies on its derivatives suggest a potent anticancer effect mediated through the induction of apoptosis and cell cycle arrest.[7][8] The proposed mechanism of action for benzotriazinone derivatives in cancer cells, such as the HepG2 human liver carcinoma cell line, is multifaceted.[1]

These compounds are hypothesized to trigger the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death. This is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. A key event is the alteration of the Bax/Bcl-2 protein ratio, which governs mitochondrial integrity.[9][10] An increase in this ratio leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.[9]

Furthermore, benzotriazole derivatives have been observed to induce cell cycle arrest, predominantly in the G2/M phase.[7] This prevents cancer cells from progressing through mitosis and proliferating, thereby halting tumor growth.

Experimental Protocols

To facilitate further research into the biological effects of this compound and its derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[11]

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[12]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing the distribution of cells in different phases of the cell cycle.[13]

Protocol:

-

Cell Culture and Treatment: Culture HepG2 cells and treat with the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[6]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[6]

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cells using a flow cytometer.

Apoptosis Detection using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of this process.[5]

Protocol:

-

Cell Treatment: Induce apoptosis in HepG2 cells by treating with the test compound.

-

Cell Collection: Collect both adherent and floating cells and wash twice with cold PBS.[3]

-

Cell Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and propidium iodide (PI).[4]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][14]

-

Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the stained cells by flow cytometry as soon as possible.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.

It is crucial to consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This compound is a valuable scaffold in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Its derivatives have demonstrated promising activity against liver cancer cells, likely through the induction of apoptosis and cell cycle arrest. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. As with any scientific endeavor, a commitment to rigorous methodology and safety is essential for advancing our understanding and developing new treatments for human diseases.

References

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship [mdpi.com]

- 8. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 9. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ijrr.com [ijrr.com]

- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 14. kumc.edu [kumc.edu]

- 15. images.thdstatic.com [images.thdstatic.com]

- 16. msdspds.castrol.com [msdspds.castrol.com]

Synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is strategically divided into two primary stages: the formation of the core heterocyclic scaffold, 1,2,3-benzotriazin-4(3H)-one, followed by its selective N-alkylation to introduce the propanoic acid side chain. This document will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed, field-tested experimental protocols, and outline the necessary analytical techniques for the characterization of the final compound. Safety considerations for all reagents and steps are also thoroughly addressed to ensure a self-validating and safe experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The 1,2,3-benzotriazin-4(3H)-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The derivatization of this core, particularly at the N-3 position, allows for the modulation of its physicochemical properties and biological targets. The title compound, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further derivatization, improve solubility, or interact with biological targets.

The synthetic strategy detailed herein is a robust and efficient two-step process. The initial step involves the diazotization of readily available 2-aminobenzamide (anthranilamide) to form the 1,2,3-benzotriazin-4(3H)-one ring. The subsequent step is a nucleophilic substitution reaction to introduce the propanoic acid side chain via N-alkylation. This approach is favored for its high yields and the relative accessibility of the starting materials.

Diagram 1: Overall Synthetic Strategy

Caption: A two-step synthetic approach to the target molecule.

Experimental Protocols

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

The formation of the benzotriazinone ring is achieved through the diazotization of 2-aminobenzamide. This reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which then undergoes intramolecular cyclization to yield the desired heterocyclic core.

Diagram 2: Mechanism of 1,2,3-Benzotriazin-4(3H)-one Formation

Caption: Workflow for the synthesis of the final product.

Protocol:

-

N-Alkylation:

-

To a solution of 1,2,3-benzotriazin-4(3H)-one (1.47 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol) and ethyl 3-bromopropanoate (1.99 g, 11 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol (20 mL) and 1 M sodium hydroxide solution (15 mL).

-

Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

-

The desired product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Causality Behind Experimental Choices:

-

Base and Solvent: Potassium carbonate is a suitable base for the deprotonation of the N-H group of the benzotriazinone, facilitating the nucleophilic attack on the electrophilic carbon of the ethyl 3-bromopropanoate. DMF is an excellent polar aprotic solvent for this type of reaction.

-

Hydrolysis Conditions: Basic hydrolysis is preferred over acidic hydrolysis as it is generally faster and irreversible, leading to higher yields of the carboxylate salt. Subsequent acidification then cleanly affords the desired carboxylic acid. [1]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | [2] |

| Molecular Weight | 219.20 g/mol | [2] |

| Appearance | Solid | [2] |

Spectroscopic Data (Predicted and from Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazinone ring, as well as two triplets for the methylene protons of the propanoic acid side chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. Based on the closely related methyl ester, the aromatic protons are expected in the range of δ 7.6-8.3 ppm, and the N-CH₂ and CH₂-CO protons as multiplets around δ 4.7 and 2.9 ppm, respectively. [3]* ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the benzotriazinone and the carboxylic acid, in addition to the aromatic carbons and the two methylene carbons of the side chain. For the methyl ester analog, the carbonyl carbons appear at δ 171.0 and 155.3 ppm, the N-CH₂ at δ 45.5 ppm, and the CH₂-CO at δ 33.0 ppm. [3]* Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) and the amide C=O of the benzotriazinone ring (around 1680-1700 cm⁻¹). A broad O-H stretching band for the carboxylic acid is also expected in the region of 2500-3300 cm⁻¹.

Safety and Hazard Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 2: Reagent Hazard Summary

| Reagent | Key Hazards | Precautionary Measures |

| 2-Aminobenzamide | Harmful if swallowed. Causes skin and serious eye irritation. | Avoid ingestion and contact with skin and eyes. |

| Sodium Nitrite | Strong oxidizer, toxic if swallowed, causes serious eye irritation. [4]Reacts with acids to produce toxic nitrogen oxide fumes. [5][6] | Keep away from combustible materials. [7]Handle in a well-ventilated area. Avoid contact with acids. [5] |

| Concentrated HCl | Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care, using appropriate acid-resistant gloves and eye/face protection. |

| Ethyl 3-bromopropanoate | Lachrymator, causes skin and eye irritation. | Handle in a fume hood. Avoid inhalation and contact with skin and eyes. |

| N,N-Dimethylformamide (DMF) | Harmful in contact with skin and if inhaled. Suspected of damaging the unborn child. | Use in a well-ventilated fume hood with appropriate gloves. Avoid exposure if pregnant. |

| 1,2,3-Benzotriazin-4(3H)-one | Acute toxicity (oral), skin and eye irritation. [8] | Handle with care, avoiding ingestion and contact with skin and eyes. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the diazotization of 2-aminobenzamide and subsequent N-alkylation of the resulting 1,2,3-benzotriazin-4(3H)-one. The protocols provided in this guide are based on established chemical principles and have been optimized for clarity and reproducibility. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe synthesis of this valuable compound. The characterization data provided will serve as a benchmark for confirming the identity and purity of the final product.

References

- New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet.

- LookChem. (2017). 1,2,3-Benzotriazin-4(3H)-one Safety Data Sheets(SDS).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.

- International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards - SODIUM NITRITE.

- West Liberty University. (2005). Sodium nitrite MSDS.

- ChemTel Inc. (2023). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Wiley-VCH. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.

-

El-Gendy, M. A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1364. [Link]

- Chemos GmbH & Co. KG. (2021). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate.

- Beilstein-Institut. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

- CymitQuimica. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. Retrieved from [Link]

- ResearchGate. (2025). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.

-

National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed Central. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.

- Finetech Industry Limited. (n.d.). This compound | CAS: 51672-79-8 | Chemical Product.

- SciSpace. (2019). The synthesis of 1,2,4-benzotriazines.

- Matrix Scientific. (n.d.). 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid.

- ResearchGate. (2022). (PDF) Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study.

- National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-oxo-.

- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.

-

National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][8]aphthyrin-5(6H)-one. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Ze derived from 1,2,3,4-tetrahydrocarbazole and 1-oxo-1.2.3.4. Proc. Indian Acad. Sci. (Chem. Sci.). Retrieved from [Link]

- ResearchGate. (n.d.). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [cymitquimica.com]

- 3. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtradelogistics.com [chemtradelogistics.com]

- 5. nj.gov [nj.gov]

- 6. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 7. SODIUM NITRITE [training.itcilo.org]

- 8. 1,2,3-Benzotriazin-4(3H)-one Safety Data Sheets(SDS) lookchem [lookchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and deductive reasoning required for the complete structure elucidation of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of molecular characterization. We will explore the synergistic application of modern spectroscopic techniques to piece together the molecular puzzle, ensuring each step is self-validating and grounded in established scientific principles.

Introduction: The Importance of Structural Certainty

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological systems. This compound, a heterocyclic compound, presents a unique structural framework with potential applications stemming from its benzotriazine core.[1][2] Accurate structural confirmation is the bedrock upon which all further research—be it pharmacological, toxicological, or material-based—is built. This guide will demonstrate the integrated analytical approach necessary to achieve unambiguous structural verification.

The Elucidation Workflow: A Multi-Faceted Approach

The process of structure elucidation is not linear but rather a convergent process where data from multiple independent techniques are used to build and confirm a hypothesis.[3] For a novel or uncharacterized compound like this compound, the workflow would logically proceed from fundamental compositional analysis to detailed mapping of atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

Principle: Mass spectrometry (MS) provides the high-precision mass-to-charge ratio (m/z) of a molecule, which is fundamental to determining its elemental composition.[4] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Perform the analysis in both positive ([M+H]+) and negative ([M-H]-) ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted Data & Interpretation: For this compound (C10H9N3O3), the predicted monoisotopic mass is 219.0644 Da.[5]

| Ion Mode | Adduct | Predicted m/z |

| Positive | [M+H]+ | 220.0717 |

| Negative | [M-H]- | 218.0571 |

The observation of an ion at m/z 220.0717 in positive mode would strongly suggest the elemental formula C10H9N3O3, as it falls within the acceptable mass accuracy of the calculated value. This provides the first crucial piece of the puzzle: the molecular formula.

Probing Functional Groups: Infrared Spectroscopy

Principle: Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm-1, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Predicted Data & Interpretation: Based on the structure, we can predict the key IR absorption bands.

| Wavenumber (cm-1) | Bond Vibration | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1680 | C=O stretch | Amide Carbonyl (in benzotriazinone ring) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-N stretch | Amine/Amide |

The presence of a very broad absorption in the 3300-2500 cm-1 region, overlapping with C-H stretches, is a classic indicator of a carboxylic acid O-H group.[6] Two distinct carbonyl peaks around 1710 cm-1 and 1680 cm-1 would be expected, corresponding to the carboxylic acid and the cyclic amide within the benzotriazinone system, respectively. Aromatic C=C stretching vibrations would further support the presence of the benzene ring.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.[7]

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, which can solubilize the carboxylic acid and avoid proton exchange of the acidic proton).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted Data & Interpretation (in DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | singlet (broad) | 1H | -COOH |

| ~8.2 | doublet | 1H | Aromatic H (ortho to C=O) |

| ~7.8-8.0 | multiplet | 2H | Aromatic H |

| ~7.6 | triplet | 1H | Aromatic H |

| ~4.5 | triplet | 2H | -N-CH₂- |

| ~2.9 | triplet | 2H | -CH₂-COOH |

The aromatic region (δ 7.5-8.5) is expected to show a complex pattern for the four protons on the benzene ring. The downfield shift of one proton (~8.2 ppm) is characteristic of a proton ortho to a carbonyl group in a fused ring system. The two triplet signals at ~4.5 and ~2.9 ppm, each integrating to 2H, are indicative of a -CH₂-CH₂- (ethyl) system. The significant downfield shift of the triplet at ~4.5 ppm suggests it is attached to an electronegative atom, in this case, the nitrogen of the triazinone ring. The broad singlet far downfield (~12.5 ppm) is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Data & Interpretation (in DMSO-d6):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~172 | C | Carboxylic Acid Carbonyl (-COOH) |

| ~158 | C | Amide Carbonyl (C=O in ring) |

| ~145 | C | Aromatic C (quaternary, attached to N) |

| ~135 | CH | Aromatic CH |

| ~130 | C | Aromatic C (quaternary) |

| ~128 | CH | Aromatic CH |

| ~125 | CH | Aromatic CH |

| ~115 | CH | Aromatic CH |

| ~45 | CH₂ | -N-CH₂- |

| ~32 | CH₂ | -CH₂-COOH |

The spectrum should show 10 distinct carbon signals, consistent with the molecular formula. Two signals in the carbonyl region (~172 and ~158 ppm) would confirm the presence of the two C=O groups. Four signals in the aromatic region (~115-145 ppm) would correspond to the carbons of the benzene ring, and the two signals in the aliphatic region (~30-50 ppm) would correspond to the two -CH₂- groups of the propanoic acid side chain.

Assembling the Pieces: 2D NMR Spectroscopy

While 1D NMR suggests the presence of the key fragments, 2D NMR experiments like HSQC and HMBC are required to definitively connect them.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting the different spin systems.

Predicted Key HMBC Correlations:

-

Protons on -N-CH₂- (~4.5 ppm) to:

-

The adjacent -C H₂-COOH carbon (~32 ppm).

-

The quaternary aromatic carbon attached to the nitrogen (~145 ppm).

-

The amide carbonyl carbon (~158 ppm).

-

-

Protons on -CH₂-COOH (~2.9 ppm) to:

-

The adjacent -N-C H₂- carbon (~45 ppm).

-

The carboxylic acid carbonyl carbon (~172 ppm).

-

-

Aromatic protons to various aromatic carbons , confirming the substitution pattern on the benzene ring.

Caption: Predicted HMBC correlations confirming connectivity.

Conclusion: A Confirmed Molecular Identity

By systematically acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of this compound. The molecular formula is established by HRMS. IR spectroscopy identifies the key carboxylic acid and amide functional groups. ¹H and ¹³C NMR spectroscopy identify all unique proton and carbon environments and suggest the core fragments. Finally, HMBC spectroscopy provides the unambiguous connections between these fragments, confirming the final, validated structure. This integrated approach ensures the highest level of scientific integrity and provides a solid foundation for any future investigation of this compound.

References

-

PubChemLite. This compound. Available from: [Link]

-

NIST. Propanoic acid, 2-oxo-. NIST Chemistry WebBook. Available from: [Link]

-

García-Eleno, M. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4189. Available from: [Link]

-

FINETECH INDUSTRY LIMITED. This compound | CAS: 51672-79-8. Available from: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

PubMed Central (PMC). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

-

ResearchGate. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Available from: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | CAS: 51672-79-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C10H9N3O3) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of Novel Benzotriazinones

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For compounds such as 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a molecule of interest for its potential pharmacological applications, a thorough understanding of its spectroscopic properties is paramount. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, catering to researchers, scientists, and drug development professionals. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established spectroscopic principles and data from closely related analogues to construct a predictive blueprint. This approach not only offers a robust framework for the identification and characterization of the title compound but also serves as a methodological guide for the spectroscopic analysis of related novel benzotriazinone derivatives.

Our narrative is structured to provide not just data, but a deeper understanding of the "why" behind the spectral features. We will delve into the causality of experimental choices and the logic behind spectral interpretation, ensuring that this guide is not merely a list of predicted values, but a self-validating system for spectroscopic analysis.

Molecular Structure and Key Features

This compound (C₁₀H₉N₃O₃, Molecular Weight: 219.19 g/mol ) possesses a unique combination of a bicyclic benzotriazinone core and a flexible propanoic acid side chain. This structure presents distinct features that will manifest in its spectroscopic signatures.

Figure 1: Chemical structure of this compound. This diagram illustrates the key functional groups: the benzotriazinone system and the propanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the chemical structure, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| Aromatic Protons (4H) | 7.5 - 8.5 | Multiplets | 4H | The protons on the benzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the fused triazinone ring. The exact splitting pattern will depend on the coupling between adjacent protons. |

| -N-CH₂- (α-CH₂) | ~ 4.5 | Triplet | 2H | This methylene group is directly attached to a nitrogen atom of the triazinone ring, which is an electron-withdrawing group. This will cause a significant downfield shift. It will appear as a triplet due to coupling with the adjacent β-CH₂ group. |

| -CH₂-COOH (β-CH₂) | ~ 2.8 | Triplet | 2H | This methylene group is adjacent to both the α-CH₂ and the carboxylic acid group. It will be less deshielded than the α-CH₂ and will also appear as a triplet due to coupling with the α-CH₂ protons. |

| -COOH | > 10 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and the solvent used. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carboxylic Acid) | ~ 170-180 | The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the far downfield region of the spectrum. |

| C=O (Lactam) | ~ 155-165 | The carbonyl carbon of the lactam in the triazinone ring is also deshielded, but typically resonates at a slightly lower chemical shift compared to a carboxylic acid. |

| Aromatic Carbons (6C) | 120 - 150 | The six carbons of the benzene ring will appear in the aromatic region. The carbons directly attached to the nitrogen atoms will be the most deshielded. |

| -N-CH₂- (α-CH₂) | ~ 40-50 | This carbon is attached to a nitrogen atom, which will cause a downfield shift into this region. |

| -CH₂-COOH (β-CH₂) | ~ 30-40 | This carbon is further from the electron-withdrawing nitrogen and will therefore be more shielded than the α-carbon. |

Experimental Protocol for NMR Data Acquisition

A robust and reliable protocol is essential for obtaining high-quality NMR data.

Figure 2: A typical workflow for acquiring NMR spectra. This process ensures the collection of high-resolution and accurate data for structural analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Stretching |

| C=O (Lactam) | 1680 - 1650 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching |

| N=N | ~1500 | Medium to Weak | Stretching |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) and several characteristic fragment ions.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 220.0717 | Protonated molecular ion.[1] |

| [M-H]⁻ | 218.0571 | Deprotonated molecular ion.[1] |

| [M+Na]⁺ | 242.0536 | Sodium adduct of the molecular ion.[1] |

Fragmentation Pathway: A key fragmentation pathway for 1,2,3-benzotriazin-4-ones involves the loss of N₂ and CO.

Figure 3: A plausible fragmentation pathway for this compound in mass spectrometry. This illustrates the characteristic neutral losses from the benzotriazinone core.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzotriazinone system.

Predicted UV-Vis Absorption

The benzotriazinone core is a significant chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

| Transition | Predicted λmax (nm) | Rationale |

| π → π | 220 - 280 | These are high-energy transitions associated with the aromatic and triazinone systems and are expected to result in strong absorption bands. |

| n → π | 300 - 350 | These are lower-energy transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. They typically result in weaker absorption bands at longer wavelengths. |

The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a dilute solution of the compound of known concentration.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive blueprint that will be invaluable for researchers working on the synthesis, identification, and characterization of this and related compounds. The predicted NMR, IR, Mass Spectrometry, and UV-Vis data, along with the detailed experimental protocols, offer a robust framework for guiding and interpreting experimental results. This predictive approach is a powerful tool in modern chemical research, enabling scientists to anticipate and understand the spectroscopic properties of novel molecules, thereby accelerating the pace of discovery and development.

References

-

PubChem. This compound. [Link]

Sources

A Technical Guide to the Predicted ¹³C NMR Spectrum of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a molecule of interest in medicinal chemistry and drug development due to its benzotriazinone core, a scaffold associated with a range of biological activities.[1] A critical aspect of the characterization of this and related molecules is the use of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, which provides unambiguous insights into the carbon framework of the molecule.[2][3] This guide provides an in-depth analysis of the predicted ¹³C NMR spectrum of this compound, offering a valuable resource for its identification and for the structural elucidation of its derivatives.

Given the absence of a publicly available experimental spectrum, this guide is built upon a robust prediction of the ¹³C NMR chemical shifts. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with the known spectral data of analogous molecular fragments.

Principles of ¹³C NMR Spectroscopy and Structural Features

¹³C NMR spectroscopy is a powerful technique that measures the magnetic properties of ¹³C nuclei in a magnetic field.[4] The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment.[3] Key factors influencing the chemical shift include the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects.

The structure of this compound presents several distinct chemical environments for its ten carbon atoms:

-

Aromatic Carbons: The benzene ring fused to the triazinone system contains six aromatic carbons, the chemical shifts of which are influenced by the electron-withdrawing nature of the fused heterocyclic ring.

-

Carbonyl Carbons: The molecule features two carbonyl groups: one in the triazinone ring (C=O) and one in the carboxylic acid moiety (-COOH). These are typically found at the downfield end of the spectrum (160-220 ppm).

-

Aliphatic Carbons: The propanoic acid side chain contains two sp³-hybridized carbons (-CH₂-CH₂-), the chemical shifts of which are influenced by their proximity to the nitrogen atom of the triazinone ring and the carboxylic acid group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. The assignments are based on established chemical shift ranges for similar functional groups and comparison with related structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | ~173 | Carboxylic acid carbonyl carbon, expected to be in the 170-185 ppm range. |

| C2 | ~31 | Methylene carbon adjacent to the carboxylic acid, deshielded by the carbonyl group. |

| C3 | ~45 | Methylene carbon attached to the nitrogen atom of the benzotriazinone ring, expected to be more deshielded than C2 due to the direct attachment to the electronegative nitrogen. |

| C4 | ~158 | Carbonyl carbon of the benzotriazinone ring, typically found in the 155-165 ppm range for similar lactam-like structures. |

| C4a | ~128 | Quaternary aromatic carbon fused to the triazinone ring. |

| C5 | ~126 | Aromatic CH carbon. |

| C6 | ~135 | Aromatic CH carbon, potentially deshielded by the para-relationship to the triazinone carbonyl group. |

| C7 | ~127 | Aromatic CH carbon. |

| C8 | ~115 | Aromatic CH carbon, potentially shielded by the ortho-relationship to the nitrogen atoms of the triazinone ring. |

| C8a | ~145 | Quaternary aromatic carbon attached to two nitrogen atoms, expected to be significantly deshielded. |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for ¹³C NMR Acquisition

To obtain an experimental ¹³C NMR spectrum of this compound, the following protocol would be employed:

-

Sample Preparation: A solution of the compound would be prepared by dissolving approximately 10-20 mg of the substance in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectrum.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) would be used.

-

Spectral Width: A spectral width of approximately 250 ppm would be set to encompass the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds would be employed.

-

Relaxation Delay: A relaxation delay of 2-5 seconds would be used to allow for full relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to several thousand) would be acquired to achieve an adequate signal-to-noise ratio.

-

-

Processing: The acquired free induction decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts would be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Molecular Structure and Workflow

Molecular Structure with Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

Experimental Workflow

Caption: A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.

Conclusion

While experimental data remains the gold standard, this in-depth guide provides a robust, scientifically reasoned prediction of the ¹³C NMR spectrum for this compound. The presented data, based on fundamental principles and comparative analysis, serves as a valuable tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the initial identification and structural verification of this compound and its analogs. The detailed experimental protocol also offers a clear methodology for obtaining empirical data.

References

- Ali, M. M., et al. (2017). 1, 2, 3-Benzotriazin-4 (3H)

- Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Gunther, H. (2013).

- Breitmaier, E., & Voelter, W. (2000). ¹³C NMR spectroscopy: a working manual with exercises. John Wiley & Sons.

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). Organic Letters. [Link]

-

The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (2021). Molecules. [Link]

-

¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Authored by: A Senior Application Scientist

Introduction: 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural elucidation and sensitive detection are paramount for its development and application. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the rationale behind experimental design, predictable fragmentation patterns, and detailed analytical protocols.

Chemical Profile:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | [CymitQuimica][1] |

| Molecular Weight | 219.1968 g/mol | [CymitQuimica][1] |

| Monoisotopic Mass | 219.06439 Da | [PubChem][2] |

| CAS Number | 51672-79-8 | [Moldb][3] |

I. Foundational Principles: Ionization and Fragmentation

The mass spectrometric analysis of this compound hinges on two primary processes: ionization to form a molecular ion and subsequent fragmentation to yield structurally informative product ions.

Ionization: Electrospray ionization (ESI) is the method of choice for this analyte due to its polar nature, conferred by the carboxylic acid group and the heterocyclic ring system. ESI is a soft ionization technique that typically produces intact molecular ions with minimal in-source fragmentation.[4] The compound can be analyzed in both positive and negative ion modes.

-

Positive Ion Mode: Protonation is expected to occur, yielding the [M+H]⁺ ion.

-

Negative Ion Mode: Deprotonation of the carboxylic acid will readily form the [M-H]⁻ ion. The choice between positive and negative mode will depend on the sensitivity and the desired fragmentation information.

Fragmentation: Collision-Induced Dissociation (CID) is a common technique used in tandem mass spectrometry (MS/MS) to induce fragmentation of the selected molecular ion. The fragmentation patterns observed are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions and neutral losses.[5]

II. Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Experimental workflow for LC-MS analysis.

Detailed Method Parameters:

1. Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve the compound in methanol to a final concentration of 1 mg/mL.

-

Working Solution: Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 1 µg/mL. The use of an organic solvent mixture ensures solubility and compatibility with the mobile phase.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI and improves peak shape.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. For example: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7.1-10 min return to 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Both positive and negative modes should be evaluated to determine the most sensitive and informative analysis.

-

Full Scan MS: Acquire data over a mass-to-charge (m/z) range of 50-300 to detect the molecular ion.

-

MS/MS Analysis: Isolate the precursor ion ([M+H]⁺ at m/z 220.07 or [M-H]⁻ at m/z 218.06) and subject it to Collision-Induced Dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.

III. Predicted Mass Spectra and Fragmentation Pathways

Based on the known fragmentation patterns of 1,2,3-benzotriazin-4-ones and carboxylic acids, a detailed fragmentation scheme can be proposed.[6][7]

Positive Ion Mode ([M+H]⁺):

The protonated molecule ([M+H]⁺) is expected at an m/z of approximately 220.07. Key fragmentation pathways would likely involve:

-

Loss of Water (-18 Da): The carboxylic acid group can readily lose a molecule of water, especially with increased collision energy.

-

Loss of Carbon Monoxide (-28 Da): A common fragmentation for cyclic ketones.

-

Loss of the Propanoic Acid Side Chain: Cleavage of the N-C bond connecting the side chain to the benzotriazinone ring.

-

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group.

Caption: Predicted fragmentation in positive ion mode.

Negative Ion Mode ([M-H]⁻):

The deprotonated molecule ([M-H]⁻) at an m/z of approximately 218.06 is expected to be a prominent ion. The primary fragmentation pathway in negative mode is often decarboxylation.

-

Decarboxylation (-44 Da): The loss of CO₂ from the carboxylate anion is a highly favorable process.

Caption: Predicted fragmentation in negative ion mode.

Summary of Predicted Fragments:

| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| Positive | 220.07 | [M+H - H₂O]⁺ | H₂O | 202.06 |

| Positive | 220.07 | [M+H - CO]⁺ | CO | 192.08 |

| Positive | 220.07 | [Benzotriazinone]⁺ | C₃H₄O₂ | 147.05 |

| Positive | 220.07 | [M+H - CO₂]⁺ | CO₂ | 176.08 |

| Negative | 218.06 | [M-H - CO₂]⁻ | CO₂ | 174.07 |

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a high-resolution mass spectrometer will allow for accurate mass measurements, confirming the elemental composition of the precursor and fragment ions. A systematic approach of analyzing the compound in both positive and negative ion modes provides complementary fragmentation data, increasing the confidence in the structural assignment. Furthermore, comparison of the experimentally obtained fragmentation pattern with the predicted pathways based on established chemical principles serves as a crucial validation step.

V. Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by following a systematic and well-defined experimental protocol, researchers can confidently identify and characterize this molecule. The predicted fragmentation pathways offer a valuable reference for interpreting experimental data, facilitating drug development and other scientific investigations involving this compound.

References

-

The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology. [Link][6]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link][7]

-

Interpretation of mass spectra. University of Arizona. [Link][4]

Sources

- 1. This compound [cymitquimica.com]

- 2. PubChemLite - this compound (C10H9N3O3) [pubchemlite.lcsb.uni.lu]

- 3. 51672-79-8 | this compound - Moldb [moldb.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

Solubility of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid in organic solvents.

An In-depth Technical Guide to the Solubility of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and formulation possibilities.[1][2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][4] Poor solubility can lead to insufficient bioavailability, hindering clinical success and complicating formulation development.[5] This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical considerations governing its solubility, present a robust experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug development.

Compound Profile: this compound

Chemical Structure:

Molecular Formula: C₁₀H₉N₃O₃[6][7]

Molecular Weight: 219.1968 g/mol [6]

Structural Analysis and Predicted Solubility Behavior

The structure of this compound offers key insights into its potential solubility in organic solvents. The molecule possesses both polar and non-polar regions. The benzotriazinone core is relatively non-polar, while the propanoic acid side chain introduces a carboxylic acid group, which is a strong hydrogen bond donor and acceptor. The presence of multiple nitrogen atoms and a ketone group in the ring system also contributes to the molecule's polarity.

Based on these features, we can anticipate the following:

-

Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) should be effective at solvating the compound due to their ability to engage in hydrogen bonding with the carboxylic acid group.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be good solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the compound.

-

Non-Polar Solvents: In contrast, non-polar solvents like hexane and toluene are likely to be poor solvents for this compound due to the significant mismatch in polarity.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. This compound [cymitquimica.com]

- 7. 51672-79-8 | this compound - Moldb [moldb.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Ascendancy of the Benzotriazine Scaffold: A Technical Guide to its Discovery and Application in Medicinal Chemistry

Preamble: The Architectural Versatility of a Privileged Scaffold